Cetraxate hydrochloride, chemically known as 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexanecarboxylate hydrochloride, is a synthetic compound with anti-plasmin, anti-casein, and anti-trypsin activities. [] It is classified as an anti-ulcer agent, specifically recognized for its cytoprotective properties. [, ] In scientific research, cetraxate is primarily utilized to investigate its impact on various physiological processes related to gastric mucosal defense mechanisms and its potential role in mitigating gastric mucosal damage. [, , , , , , , , , ]
Cetraxate is classified under the category of antiulcer medications. It is derived from p-hydroxy propionic acid derivatives and has been industrially produced using various synthetic methods, including enzymatic hydrolysis. The compound's mechanism of action involves stimulating mucus glycoprotein synthesis, which is crucial for gastric mucosal protection .
Cetraxate can be synthesized through several methods, with the most notable being the chemical protective method involving p-hydroxy propionic acid derivatives. One innovative approach utilizes enzymatic synthesis, where cellulase enzymes derived from Aspergillus species are employed to hydrolyze cetraxate benzyl ester into cetraxate hydrochloride . This method demonstrates a promising industrial application due to its efficiency in producing the compound in a more environmentally friendly manner.
The enzymatic hydrolysis process involves:
Cetraxate undergoes various chemical reactions that contribute to its pharmacological effects. Notably, it participates in hydrolysis reactions facilitated by esterases, which cleave ester bonds in cetraxate esters. The enzymatic activity of specific esterases has been characterized, revealing kinetic parameters such as Michaelis-Menten constants (K) and maximum velocities (V). For example, for methyl cetraxate, K was found to be 0.380 mM with a V of 7.76 μmole min mg protein .
The mechanism by which cetraxate exerts its antiulcer effects primarily involves the enhancement of gastric mucosal defenses. Studies have shown that cetraxate increases the activity of UDP-galactosyltransferase, an enzyme crucial for synthesizing mucus glycoproteins that protect the gastric lining . This action not only promotes mucosal healing but also prevents damage from gastric acids.
Data indicates that cetraxate's efficacy is further enhanced when administered alongside prostaglandins, which synergistically increase enzyme activity involved in mucosal defense mechanisms .
Cetraxate hydrochloride appears as a white crystalline powder with high solubility in water. Its melting point is reported to be around 150-155 °C. The compound exhibits stability under normal storage conditions but may degrade under extreme pH levels or temperatures.
Key physical and chemical properties include:
Cetraxate has been extensively studied for its applications in treating gastric ulcers and related gastrointestinal disorders. Its ability to enhance mucus production makes it valuable in both clinical settings and research focused on gastrointestinal health.
Additionally, ongoing research explores the potential of cetraxate in combination therapies with other antiulcer agents like proton pump inhibitors, aiming to improve therapeutic outcomes for patients suffering from chronic gastric conditions .
Cetraxate hydrochloride’s clinical efficacy as a gastroprotective agent hinges on overcoming inherent biopharmaceutical limitations. As a Class III compound under the Biopharmaceutical Classification System (BCS), cetraxate exhibits high solubility but low membrane permeability, restricting its oral absorption [1] [6]. Prodrug design addresses this by transiently modifying the polar carboxylic acid group into lipophilic esters, enhancing passive diffusion across gastrointestinal membranes. Approximately 35% of prodrug strategies target permeability improvements, constituting a major segment of bioavailability enhancement approaches [1]. The ethyl ester prodrug of cetraxate exemplifies this strategy, where esterification reduces polarity and increases logP, facilitating intestinal uptake. Subsequent enzymatic hydrolysis by carboxylesterases regenerates the active carboxylic acid moiety post-absorption [6] [9].
Table 1: Prodrug Impact on Key Pharmacokinetic Parameters
Parameter | Cetraxate Acid | Cetraxate Ethyl Ester |
---|---|---|
logP (Calculated) | 1.2 | 2.8 |
Permeability (Papp) | Low (<5 × 10⁻⁶ cm/s) | Moderate (15 × 10⁻⁶ cm/s) |
BCS Classification | III | II |
The synthesis of cetraxate’s core structure, 4-(aminomethyl)cyclohexane-1-carboxylic acid, relies on catalytic hydrogenation of terephthalic acid derivatives. Patent literature details two optimized pathways:
Table 2: Catalytic Systems for Cyclohexane Ring Hydrogenation
Catalyst | Temperature | Pressure | Isomeric Ratio (cis:trans) | Yield |
---|---|---|---|---|
Raney Nickel | 60°C | 3 MPa | 45:55 | 85% |
Pd/C (5%) | 80°C | 2 MPa | 40:60 | 88% |
Ru-BINAP | 80°C | 5 MPa | <10:90 | 92% |
The esterification of trans-4-(aminomethyl)cyclohexane-1-carboxylic acid with ethyl p-hydroxyphenylpropionate involves acid-catalyzed Fischer esterification. This equilibrium-driven reaction requires precise stereochemical control:
The ethyl 2-(4-hydroxyphenyl)propionate moiety in cetraxate is not a passive carrier but a pharmacophore contributing to target engagement. Key SAR insights include:
Table 3: Structural Modifications and Biological Impact
Modification Site | Chemical Change | Effect on Bioactivity |
---|---|---|
Phenolic OH | Methylation | ↓ Radical scavenging (IC₅₀ >500 μM) |
Propionate chain length | Extension to butyrate | ↓ Hydrolysis rate; ↓ Cₘₐₓ |
para-Substituent | Electron-withdrawing group | ↓ Mucus adhesion; ↓ Ulcer inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7